molecular formula C14H22N2 B5626356 1-methyl-4-[(2-methylphenyl)methyl]-1,4-diazepane

1-methyl-4-[(2-methylphenyl)methyl]-1,4-diazepane

Cat. No.: B5626356
M. Wt: 218.34 g/mol
InChI Key: OHVNDBHPNULTMB-UHFFFAOYSA-N
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Description

1-methyl-4-[(2-methylphenyl)methyl]-1,4-diazepane is a chemical compound with a complex structure that includes a diazepane ring substituted with a methyl group and a 2-methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-[(2-methylphenyl)methyl]-1,4-diazepane typically involves the formation of the diazepane ring followed by the introduction of the substituents. One common method involves the reaction of 1,4-diazepane with 2-methylbenzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-[(2-methylphenyl)methyl]-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: The diazepane ring can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

1-methyl-4-[(2-methylphenyl)methyl]-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-4-[(2-methylphenyl)methyl]-1,4-diazepane involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-[(4-methylphenyl)methyl]-1,4-diazepane
  • 1-methyl-4-[(3-methylphenyl)methyl]-1,4-diazepane
  • 1-methyl-4-[(2-ethylphenyl)methyl]-1,4-diazepane

Uniqueness

1-methyl-4-[(2-methylphenyl)methyl]-1,4-diazepane is unique due to the specific positioning of the methyl and phenylmethyl groups on the diazepane ring. This unique structure can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-methyl-4-[(2-methylphenyl)methyl]-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-13-6-3-4-7-14(13)12-16-9-5-8-15(2)10-11-16/h3-4,6-7H,5,8-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVNDBHPNULTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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